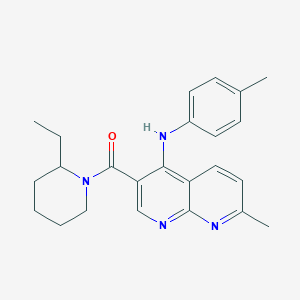

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazine ring, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazine ring, and the attachment of the phenylthio group. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a carbonyl compound.

Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a condensation reaction with a suitable pyrazine derivative.

Attachment of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.

Substitution: Common reagents for substitution reactions include halides, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives: These compounds have similar structural features and can be used as photoinitiators under LEDs.

2-(dimethylamino)ethyl methacrylate: This compound is used in the production of cationic polymers.

Uniqueness

3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry and organic synthesis. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

- Naphthyridine Core : A bicyclic structure that contributes to its biological activity.

- Piperidine Group : This moiety is known for its influence on receptor binding and pharmacokinetics.

- Aromatic Substituents : The presence of methyl and phenyl groups enhances lipophilicity, potentially affecting bioavailability.

Molecular Formula

- Molecular Formula : C₁₈H₂₃N₃O

- Molecular Weight : 295.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Binding : The compound shows affinity for various receptors, including serotonin and dopamine receptors, which are crucial in neurological pathways.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that similar compounds can modulate neurotransmitter levels, leading to potential antidepressant effects.

- Anticancer Properties : Preliminary data suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Data Table of Biological Activity

| Biological Activity | Evidence Level | References |

|---|---|---|

| Antidepressant | Moderate | , |

| Anticancer | Preliminary | , |

| Enzyme Inhibition | Moderate | , |

Case Study 1: Antidepressant Effects

A study conducted on a series of piperidine derivatives demonstrated that compounds with structural similarities to 3-(2-ethylpiperidine-1-carbonyl)-7-methyl-N-(4-methylphenyl)-1,8-naphthyridin-4-amine exhibited significant antidepressant-like behavior in animal models. The study highlighted the modulation of serotonin and norepinephrine levels as a key mechanism.

Case Study 2: Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example, a recent investigation into the naphthyridine derivatives revealed that they effectively inhibited the growth of breast cancer cells by triggering caspase-dependent pathways.

Properties

IUPAC Name |

(2-ethylpiperidin-1-yl)-[7-methyl-4-(4-methylanilino)-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-4-19-7-5-6-14-28(19)24(29)21-15-25-23-20(13-10-17(3)26-23)22(21)27-18-11-8-16(2)9-12-18/h8-13,15,19H,4-7,14H2,1-3H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAFIZKBFQWPMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)C)C=CC(=N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.